5-Oxo-ETE

Übersicht

Beschreibung

Es wird durch die Oxidation von 5S-Hydroxy-6,8,11,14-Eicosatetraensäure (5S-HETE) durch das Enzym 5-Hydroxyeicosanoid-Dehydrogenase (5-HEDH) in Gegenwart von Nicotinamid-adenin-dinucleotidphosphat (NADP+) gebildet . Diese Verbindung spielt eine bedeutende Rolle in verschiedenen Entzündungsreaktionen und wurde in Krankheiten wie Asthma und Krebs impliziert .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

5-Oxo-ETE wird aus Arachidonsäure durch eine Reihe von enzymatischen Reaktionen synthetisiert. Der Prozess umfasst die folgenden Schritte :

Freisetzung von Arachidonsäure: Arachidonsäure wird durch die Wirkung von Phospholipase A2-Enzymen aus Membranphospholipiden freigesetzt.

Oxygenierung: Die freigesetzte Arachidonsäure wird durch das Enzym Arachidonat-5-Lipoxygenase (ALOX5) oxygeniert, um 5S-Hydroperoxy-6E,8Z,11Z,14Z-Eicosatetraensäure (5S-HpETE) zu bilden.

Reduktion: 5S-HpETE wird dann durch zelluläre Peroxidasen zu 5S-HETE reduziert.

Oxidation: Schließlich wird 5S-HETE durch 5-HEDH in Gegenwart von NADP+ zu this compound oxidiert.

Industrielle Produktionsmethoden

Analyse Chemischer Reaktionen

Reaktionstypen

5-Oxo-ETE durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann weiter oxidiert werden, um verschiedene Metaboliten zu bilden.

Reduktion: Es kann unter bestimmten Bedingungen wieder zu 5S-HETE reduziert werden.

Substitution: Es kann an Substitutionsreaktionen mit anderen Molekülen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: NADP+ ist ein häufiger Kofaktor, der für die Oxidation von 5S-HETE zu this compound benötigt wird.

Reduktion: Zelluläre Peroxidasen sind an der Reduktion von 5S-HpETE zu 5S-HETE beteiligt.

Hauptprodukte, die gebildet werden

5S-HETE: Wird durch die Reduktion von this compound gebildet.

Verschiedene Metaboliten: Werden durch weitere Oxidation von this compound gebildet.

Wissenschaftliche Forschungsanwendungen

Biological Roles

5-Oxo-ETE primarily functions as a potent chemoattractant for various immune cells, including eosinophils, neutrophils, monocytes, and basophils. It exerts its effects through the OXE receptor , which is selectively expressed on these inflammatory cells. The activation of this receptor triggers multiple intracellular signaling pathways, particularly involving the mitogen-activated protein kinase (MAPK) pathway, leading to cellular responses such as migration, degranulation, and oxidative burst .

Chemoattraction and Inflammation

- Eosinophils : this compound is particularly effective in attracting eosinophils, playing a crucial role in allergic conditions such as asthma and rhinitis. It enhances eosinophil migration through endothelial cell monolayers and promotes their degranulation when primed with granulocyte-macrophage colony-stimulating factor (GM-CSF) .

- Neutrophils : While less potent than in eosinophils, this compound also induces chemotaxis in neutrophils and enhances their aggregation and adherence .

Oncological Implications

Recent studies have highlighted the role of this compound in tumor biology. It has been shown to promote the proliferation of tumor cells and attract macrophages to tumor sites via the OXER1 receptor . This interaction not only facilitates tumor growth but may also influence the tumor microenvironment by modulating immune cell infiltration.

Mechanisms in Tumor Cells

This compound influences actin cytoskeletal dynamics in macrophages, enhancing their migration towards tumors. This effect is mediated through Gβγ signaling pathways that modify cellular responses to external stimuli . Additionally, elevated levels of this compound have been associated with acute myocardial infarction (AMI), suggesting its involvement in cardiovascular pathologies .

Pharmacological Applications

Given its significant role in inflammation and tumor biology, this compound has emerged as a target for therapeutic intervention:

- Receptor Antagonists : The development of antagonists targeting the OXE receptor aims to mitigate eosinophil migration during asthma attacks. Such pharmacological agents could provide relief from allergic responses by inhibiting the actions of this compound .

- Resolution Pharmacology : Future research is focused on leveraging specialized pro-resolving mediators like this compound to control pain and inflammation effectively. Understanding its detailed mechanisms may lead to novel treatments for chronic inflammatory conditions .

Allergic Asthma

In a clinical study involving intradermal injection of this compound, researchers observed enhanced skin infiltration of eosinophils in human subjects. This finding underscores the compound's role as a potent chemoattractant in allergic reactions .

Cancer Research

In vitro studies on prostate cancer (PC3) cells demonstrated that oxidative stress significantly increases the synthesis of this compound. This increase correlates with enhanced tumor cell proliferation and immune cell recruitment .

Wirkmechanismus

5-Oxo-ETE exerts its effects primarily through the activation of the G protein-coupled receptor OXE receptor (OXER1) . This receptor is highly expressed on eosinophils, neutrophils, basophils, and monocytes. Upon binding to OXER1, this compound induces various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species . These actions contribute to its proinflammatory effects and its role in allergic and inflammatory diseases .

Vergleich Mit ähnlichen Verbindungen

5-Oxo-ETE gehört zur 5-HETE-Familie von Eicosanoiden, zu der auch andere Verbindungen wie:

5S-HETE: Ein Vorläufer von this compound und ein Produkt des 5-Lipoxygenase-Wegs.

5S-HpETE: Ein Zwischenprodukt bei der Synthese von this compound.

Leukotriene: Andere Produkte des 5-Lipoxygenase-Wegs mit unterschiedlichen biologischen Aktivitäten.

Einzigartigkeit

This compound ist einzigartig in seiner potenten proinflammatorischen Aktivität und seiner spezifischen Aktivierung des OXE-Rezeptors . Dies unterscheidet es von anderen Mitgliedern der 5-HETE-Familie, die unterschiedliche Rezeptorziele und biologische Wirkungen haben können .

Biologische Aktivität

5-Oxo-ETE (5-oxo-6,8,11,14-eicosatetraenoic acid) is a metabolite of arachidonic acid that plays a significant role in inflammatory responses. This compound is primarily known for its potent chemoattractant properties for eosinophils and neutrophils, influencing various cellular activities through its interaction with the OXE receptor. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on different cell types, and implications in various diseases.

This compound is produced from 5-HETE through the action of the enzyme 5-HEDH (5-HETE dehydrogenase). It is approximately 100 times more potent than 5-HETE in activating neutrophils and eosinophils, primarily by binding to the Gi/o-coupled OXE receptor . This receptor is highly expressed on inflammatory cells such as eosinophils, neutrophils, basophils, and monocytes . Upon activation, this compound induces several intracellular signaling pathways, including:

Biological Effects

The biological effects of this compound can be summarized as follows:

- Chemoattraction :

- Cellular Activation :

- Inflammatory Response :

Study 1: Eosinophil Infiltration in Asthma Patients

A clinical study administered varying doses of this compound intradermally to patients with atopic asthma and nonatopic controls. Results indicated:

- Significant eosinophil infiltration observed at both 6 and 24 hours post-injection.

- Neutrophil numbers increased notably only after 24 hours.

- Eosinophil counts were over three times higher in asthmatic patients compared to controls at the highest dose .

Study 2: Neutrophil Activation

Research demonstrated that this compound induces calcium mobilization and actin polymerization in neutrophils. Primed neutrophils showed enhanced responses to this compound, indicating its role in exacerbating inflammatory responses during allergic reactions or infections .

Comparative Activity with Other Mediators

The following table summarizes the potency of various mediators compared to this compound regarding their effects on eosinophil migration:

| Mediator | Potency (relative to this compound) | Mechanism |

|---|---|---|

| Eotaxin | Comparable | Chemoattraction |

| Leukotriene B4 | Less potent | Chemoattraction |

| Prostaglandin D2 | Approximately one-third | Chemoattraction |

| Platelet Activating Factor (PAF) | Synergistic effect | Chemoattraction |

Implications in Disease

The biological activity of this compound suggests its involvement in several pathologies:

- Asthma : Its potent chemoattractant properties contribute to eosinophilic inflammation observed in asthmatic patients.

- Allergic Reactions : Enhanced eosinophil activation may exacerbate allergic responses.

- Cancer : The proliferation of tumor cells influenced by inflammatory mediators like this compound indicates potential roles in tumor biology .

Eigenschaften

CAS-Nummer |

106154-18-1 |

|---|---|

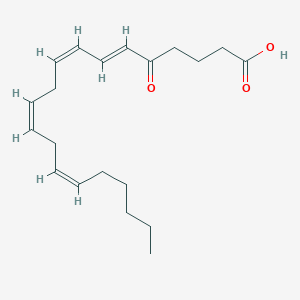

Molekularformel |

C20H30O3 |

Molekulargewicht |

318.4 g/mol |

IUPAC-Name |

(6Z,8Z,11Z,14Z)-5-oxoicosa-6,8,11,14-tetraenoic acid |

InChI |

InChI=1S/C20H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(21)17-15-18-20(22)23/h6-7,9-10,12-14,16H,2-5,8,11,15,17-18H2,1H3,(H,22,23)/b7-6-,10-9-,13-12-,16-14- |

InChI-Schlüssel |

MEASLHGILYBXFO-KDSVWZCMSA-N |

SMILES |

CCCCCC=CCC=CCC=CC=CC(=O)CCCC(=O)O |

Isomerische SMILES |

CCCCC/C=C\C/C=C\C/C=C\C=C/C(=O)CCCC(=O)O |

Kanonische SMILES |

CCCCCC=CCC=CCC=CC=CC(=O)CCCC(=O)O |

Aussehen |

Assay:≥95%A solution in ethanol |

Physikalische Beschreibung |

Solid |

Synonyme |

5-oxo-eicosatetraenoic acid 5-oxo-ETE |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is 5-oxo-ETE synthesized?

A1: this compound is generated from arachidonic acid via the 5-lipoxygenase pathway. The first step involves the conversion of arachidonic acid to 5S-hydroxy-6,8,11,14-eicosatetraenoic acid (5-HETE) by 5-lipoxygenase. Subsequently, 5-HETE is oxidized to this compound by the enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH) in the presence of NADP+ as a cofactor. [, , , , , ]

Q2: What is the primary receptor for this compound, and how does it mediate its effects?

A2: this compound exerts its biological effects primarily through the selective G protein-coupled receptor known as the oxoeicosanoid receptor 1 (OXE-R). [, , , , ] This receptor is primarily expressed on leukocytes, including eosinophils, neutrophils, and monocytes, and its activation triggers intracellular signaling cascades involving Gαi/o and Gβγ proteins. [, , , , ]

Q3: What are the downstream effects of this compound binding to the OXE receptor?

A3: Binding of this compound to OXE-R triggers a variety of downstream effects, including:

- Chemotaxis: this compound is a potent chemoattractant for eosinophils, neutrophils, and monocytes, promoting their migration to inflammatory sites. [, , , , , , , , , ]

- Cellular activation: this compound activates these leukocytes, leading to increased expression of adhesion molecules like CD11b/CD18 integrins, enhanced oxidative burst, and release of pro-inflammatory mediators. [, , , , , , , , ]

- Actin polymerization: This process, essential for cell motility, is stimulated by this compound in both neutrophils and eosinophils. [, ]

- Eosinophil survival: this compound indirectly promotes eosinophil survival by stimulating the release of granulocyte/macrophage colony-stimulating factor (GM-CSF) from monocytes. []

Q4: What is the role of oxidative stress in this compound synthesis?

A4: Oxidative stress, a hallmark of inflammation, can dramatically enhance this compound synthesis. It promotes the conversion of NADPH to NADP+, the essential cofactor for 5-HEDH, thereby increasing this compound production. [, , , ]

Q5: What is transcellular biosynthesis, and how does it relate to this compound production?

A5: Transcellular biosynthesis refers to the collaborative production of a mediator by different cell types. In the context of this compound, neutrophils with high 5-LO activity can release 5-HETE, which can be taken up by other cell types, such as prostate cancer cells, and converted to this compound by their 5-HEDH. This process highlights the complex interplay between different cells in this compound production. []

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C20H30O3, and its molecular weight is 318.45 g/mol. []

Q7: How does the structure of this compound relate to its activity?

A7: Structure-activity relationship (SAR) studies have revealed key structural elements essential for this compound activity: [, , ]

Q8: Can other fatty acids be metabolized by 5-HEDH?

A8: While 5-HETE is the preferred substrate for 5-HEDH, the enzyme can metabolize other 5S-hydroxy fatty acids, although with varying efficiencies. Factors like chain length, the presence of a free α-carboxyl group, and a hydrophobic ω-end influence substrate recognition and metabolism. []

Q9: What is the therapeutic potential of targeting the this compound/OXE-R axis?

A9: Given its role in inflammation and leukocyte recruitment, the this compound/OXE-R pathway is considered a potential therapeutic target for various inflammatory diseases, particularly those characterized by eosinophil and neutrophil infiltration, such as: [, ]

Q10: What are the main strategies being explored to target the OXE receptor?

A10: Current research efforts focus on developing: [, , ]

- Selective OXE-R antagonists: These compounds block the binding of this compound to its receptor, preventing downstream signaling and cellular activation. Significant progress has been made in developing potent and metabolically stable antagonists with favorable pharmacokinetic profiles. [, ]

Q11: Are there any preclinical studies demonstrating the efficacy of OXE-R antagonists?

A11: Yes, preclinical studies in animal models have shown promising results. For instance, in a rat model of asthma, administration of this compound induced significant pulmonary eosinophilia, which was effectively blocked by an OXE-R antagonist. [] These findings support the potential of OXE-R antagonists as therapeutic agents for inflammatory diseases.

Q12: What are the limitations of current animal models for studying this compound?

A12: While various animal models have been used to study this compound, a significant limitation is the lack of OXE-R expression in rodents, which are commonly used in preclinical research. [] This absence necessitates the use of alternative animal models, such as primates, to evaluate the efficacy and safety of OXE-R antagonists more accurately.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.